Acetylcholinesterase Inhibition: 2-Acetyl-5-chloro-2H-indazole vs. Urease Inhibitor Activity Profile
2-Acetyl-5-chloro-2H-indazole demonstrates quantifiable acetylcholinesterase (AChE) inhibitory activity against recombinant Anopheles gambiae (African malaria mosquito) AChE, with an IC50 of 142 nM after 10 minutes of incubation using the Ellman assay [1]. This inhibitory activity is time-dependent, with a reduced potency observed at 60 minutes (IC50 = 285 nM) [1]. In contrast, the same compound shows a distinct activity profile against urease extracted from Helicobacter pylori ATCC 43504, with an IC50 of 83 nM measured via ammonia production using an indophenol-based method [2]. The differential potency across these two enzyme targets (142 nM vs. 83 nM) demonstrates target selectivity that may inform screening cascade design.
| Evidence Dimension | Enzyme inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 142 nM (AChE, 10 min); IC50 = 285 nM (AChE, 60 min); IC50 = 83 nM (urease) |
| Comparator Or Baseline | Not applicable (intra-compound target comparison) |
| Quantified Difference | ~1.7-fold higher potency against urease vs. AChE (10 min); time-dependent ~2-fold potency reduction for AChE |
| Conditions | Recombinant Anopheles gambiae wild type AChE, Ellman assay, 10 and 60 min incubation; Helicobacter pylori urease, indophenol-based ammonia detection, 1.5 hr preincubation |
Why This Matters
Enables rational selection of this scaffold for target-specific screening campaigns based on quantified differential potency.
- [1] BindingDB. BDBM50124882 (CHEMBL3623548). Inhibition of recombinant Anopheles gambiae wild type AChE. ChEMBL Curated Data. View Source
- [2] BindingDB. BDBM50493380 (CHEMBL2425469). Inhibition of urease extracted from Helicobacter pylori ATCC 43504. ChEMBL Curated Data. View Source
